molecular formula C13H14O5 B3007276 (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid CAS No. 179626-57-4

(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid

Katalognummer B3007276
CAS-Nummer: 179626-57-4
Molekulargewicht: 250.25
InChI-Schlüssel: IMJOIHFHGYGHMI-VMPITWQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid, also known as rosiglitazone, is a thiazolidinedione drug used in the treatment of type 2 diabetes mellitus. It works by increasing the sensitivity of the body's cells to insulin, allowing for better glucose uptake and utilization. In recent years, rosiglitazone has gained attention for its potential use in scientific research, particularly in the fields of cancer and neurodegenerative diseases.

Wirkmechanismus

Rosiglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression in adipose tissue and other organs. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in cells, as well as reduced inflammation and oxidative stress.
Biochemical and Physiological Effects
In addition to its effects on insulin sensitivity and glucose uptake, (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acide has been shown to have other biochemical and physiological effects. It has been found to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in the blood, as well as improve endothelial function and reduce inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acide in lab experiments is its well-established safety profile in humans, as it has been used clinically for many years. It is also relatively inexpensive and readily available. However, one limitation is its potential for off-target effects, as it can activate other nuclear receptors in addition to PPARγ.

Zukünftige Richtungen

There are several potential future directions for research on (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acide. One area of interest is in its use as an adjuvant therapy in cancer treatment, where it could potentially enhance the efficacy of existing therapies. Another area is in its use in combination with other drugs for the treatment of neurodegenerative diseases. Additionally, further research is needed to better understand the mechanisms underlying its effects on inflammation and oxidative stress.

Synthesemethoden

Rosiglitazone can be synthesized through a multi-step process involving the reaction of 4-bromomethylphenyl acetic acid with ethyl oxalyl chloride, followed by the reaction with 2-aminothiazole and subsequent cyclization with phosphorus oxychloride. The final product is obtained through the reaction of the intermediate with methoxyacetic acid.

Wissenschaftliche Forschungsanwendungen

Rosiglitazone has been shown to have potential applications in scientific research beyond its use in diabetes treatment. One area of interest is in cancer research, where it has been found to inhibit the growth and proliferation of various cancer cell lines. Studies have also shown that (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acide can induce apoptosis, or programmed cell death, in cancer cells.
Another area of research is in neurodegenerative diseases such as Alzheimer's and Parkinson's, where (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acide has been shown to have neuroprotective effects. It has been found to reduce inflammation and oxidative stress in the brain, as well as improve cognitive function in animal models.

Eigenschaften

IUPAC Name

(E)-3-[4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-2-17-13(16)9-18-11-6-3-10(4-7-11)5-8-12(14)15/h3-8H,2,9H2,1H3,(H,14,15)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJOIHFHGYGHMI-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.